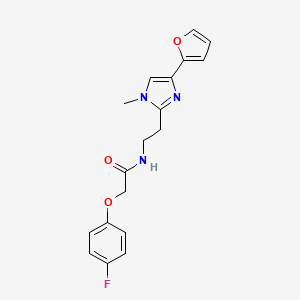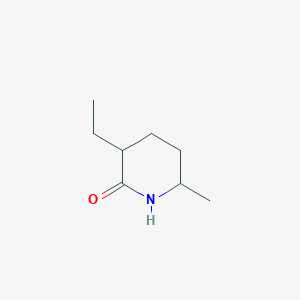
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The benzamide group is polar and can participate in hydrogen bonding, the bromine atom is a good leaving group, and the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The benzamide group could react with bases or acids, and the furan ring could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Drug Design and Synthesis
Furan derivatives play a significant role in medicinal chemistry, serving as crucial building blocks in the design and synthesis of bioactive molecules. Ostrowski (2022) highlighted the importance of furan and thiophene substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These components are integral in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Furan rings, due to their ability to penetrate the central nervous system (CNS), have been investigated for potential treatments of neurological disorders (Ostrowski, 2022).
Supramolecular Chemistry and Material Science
Benzamide and furan derivatives find extensive application in supramolecular chemistry and material science. Cantekin, de Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide (BTA) derivatives for their self-assembly into nanometer-sized structures, stabilized by hydrogen bonding. These structures have potential applications ranging from nanotechnology and polymer processing to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Environmental and Ecological Research
Research on the environmental and ecological impact of brominated and furan compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), is critical. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, noting their similarity in toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess potential risks, considering the limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Renewable Chemical Sources and Sustainable Development
The conversion of plant biomass into furan derivatives represents a sustainable pathway for producing valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the transformation of hexose carbohydrates and lignocellulose into 5-hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for manufacturing polymers, fuels, and other functional materials, highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
As with any chemical compound, handling “3-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards would depend on the properties of the compound, which could include toxicity, flammability, and reactivity .
Eigenschaften
IUPAC Name |
3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAQPKTVQGKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2536934.png)

![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)
![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)

![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)
![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)